molecular formula C27H22ClNO7 B11062484 N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11062484
M. Wt: 507.9 g/mol
InChI Key: IRYPOSLPNOFQCT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furochromene core, substituted with chlorophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furochromene Core: The synthesis begins with the cyclization of appropriate precursors to form the furochromene core. This step often involves the use of strong acids or bases as catalysts and requires precise temperature control to ensure the correct formation of the core structure.

    Introduction of Substituents: The chlorophenyl and trimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically use reagents such as chlorobenzene and trimethoxybenzene, along with catalysts like aluminum chloride or iron(III) chloride.

    Amidation: The final step involves the formation of the carboxamide group. This is achieved by reacting the intermediate compound with an appropriate amine, such as 4-chloroaniline, under conditions that promote amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods would focus on minimizing waste and using cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule. Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution; sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols

Scientific Research Applications

N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with specific enzymes and receptors, making it a potential lead compound for drug discovery.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation could result in anticancer activity, while its binding to microbial enzymes might confer antimicrobial properties.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-pyran-2-carboxamide: Similar structure but with a pyran ring instead of a furochromene ring. This difference can affect the compound’s reactivity and biological activity.

    N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-thiopyran-2-carboxamide:

    N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-pyridine-2-carboxamide: Features a pyridine ring, which can alter its interaction with biological targets and its overall stability.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H22ClNO7

Molecular Weight

507.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C27H22ClNO7/c1-32-19-12-14(13-20(33-2)24(19)34-3)21-22-23(17-6-4-5-7-18(17)35-27(22)31)36-25(21)26(30)29-16-10-8-15(28)9-11-16/h4-13,21,25H,1-3H3,(H,29,30)

InChI Key

IRYPOSLPNOFQCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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